![molecular formula C18H22O4 B12777732 4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol CAS No. 103185-28-0](/img/structure/B12777732.png)
4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nordihydroguaiaretic Acid . It is a naturally occurring antioxidant found in the resin of the creosote bush. This compound has been studied for its various biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nordihydroguaiaretic Acid can be synthesized through several methods. One common synthetic route involves the oxidative coupling of catechol derivatives. The reaction typically requires a catalyst such as copper or iron salts and is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, Nordihydroguaiaretic Acid is often extracted from the creosote bush. The extraction process involves solvent extraction followed by purification steps such as crystallization or chromatography to isolate the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
Nordihydroguaiaretic Acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Nordihydroguaiaretic Acid has a wide range of scientific research applications:
Chemistry: Used as an antioxidant in various chemical formulations.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used as a preservative in food and cosmetic products due to its antioxidant properties.
Mecanismo De Acción
Nordihydroguaiaretic Acid exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It also inhibits enzymes involved in the metabolism of arachidonic acid, such as lipoxygenase and cyclooxygenase, which play a role in inflammation and other cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Gallic Acid: Another naturally occurring antioxidant with similar phenolic properties.
Catechol: A precursor in the synthesis of Nordihydroguaiaretic Acid and other related compounds.
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
Nordihydroguaiaretic Acid is unique due to its dual role as both an antioxidant and an enzyme inhibitor. This dual functionality makes it a valuable compound for research and therapeutic applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
103185-28-0 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
4-[(2S,3S)-4-(3,4-dihydroxyphenyl)-2,3-dimethylbutyl]benzene-1,2-diol |
InChI |
InChI=1S/C18H22O4/c1-11(7-13-3-5-15(19)17(21)9-13)12(2)8-14-4-6-16(20)18(22)10-14/h3-6,9-12,19-22H,7-8H2,1-2H3/t11-,12-/m0/s1 |
Clave InChI |
HCZKYJDFEPMADG-RYUDHWBXSA-N |
SMILES isomérico |
C[C@@H](CC1=CC(=C(C=C1)O)O)[C@@H](C)CC2=CC(=C(C=C2)O)O |
SMILES canónico |
CC(CC1=CC(=C(C=C1)O)O)C(C)CC2=CC(=C(C=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


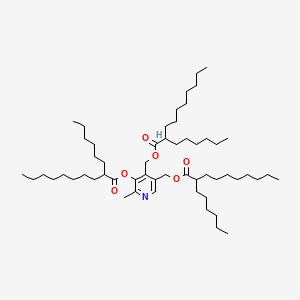
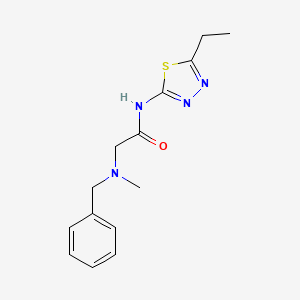
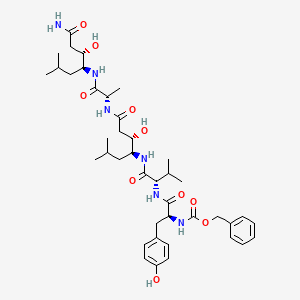
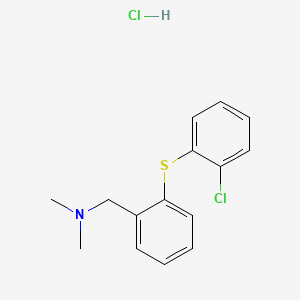
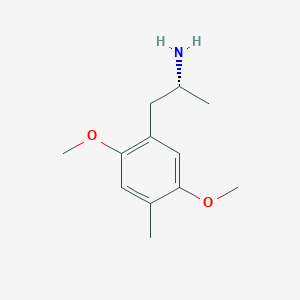
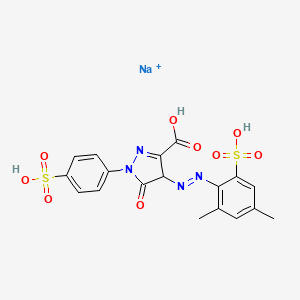


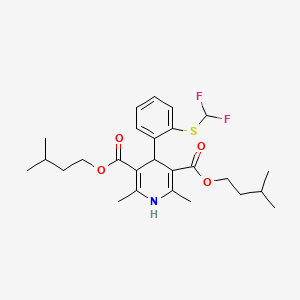

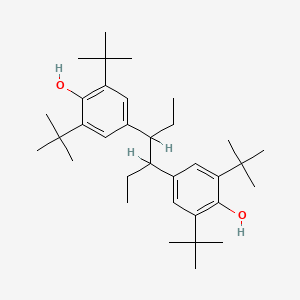
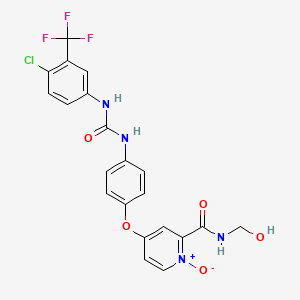
![(5S,5aS,8aR,9R)-5-[2-(diethylamino)ethylamino]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12777742.png)

